Cas no 2096333-97-8 (4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester)

4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester
- 1-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine
- 1-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine
- CS-0176535
- 2096333-97-8
- DTXSID701126145
- F74367
- Benzenemethanamine, 5-chloro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- BS-34181
- 4-Chloro-2-(N-methylaminomethyl)phenylboronic acid pinacol ester
- SB82462
- MFCD18730284
- {[5-CHLORO-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]METHYL}(METHYL)AMINE
-
- MDL: MFCD18730284
- インチ: 1S/C14H21BClNO2/c1-13(2)14(3,4)19-15(18-13)12-7-6-11(16)8-10(12)9-17-5/h6-8,17H,9H2,1-5H3
- InChIKey: OHZKMNHCVJCOBS-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(B2OC(C)(C)C(C)(C)O2)=C(C=1)CNC
計算された属性
- せいみつぶんしりょう: 281.1353868g/mol
- どういたいしつりょう: 281.1353868g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 309
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.5
4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB311441-5 g |
4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester; 98% |
2096333-97-8 | 5g |
€654.00 | 2023-04-26 | ||
A2B Chem LLC | AX55175-10g |
4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester |
2096333-97-8 | 98% | 10g |
$662.00 | 2024-04-20 | |
Ambeed | A304266-250mg |
1-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine |
2096333-97-8 | 97% | 250mg |
$53.0 | 2024-07-28 | |
A2B Chem LLC | AX55175-250mg |
4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester |
2096333-97-8 | 97% | 250mg |
$39.00 | 2024-04-20 | |
1PlusChem | 1P01EHVR-250mg |
4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester |
2096333-97-8 | 97% | 250mg |
$24.00 | 2023-12-19 | |
A2B Chem LLC | AX55175-5g |
4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester |
2096333-97-8 | 97% | 5g |
$352.00 | 2024-04-20 | |
abcr | AB311441-1g |
4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester, 98%; . |
2096333-97-8 | 98% | 1g |
€246.00 | 2025-03-19 | |
abcr | AB311441-5g |
4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester, 98%; . |
2096333-97-8 | 98% | 5g |
€654.00 | 2025-03-19 | |
1PlusChem | 1P01EHVR-5g |
4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester |
2096333-97-8 | 97% | 5g |
$210.00 | 2023-12-19 | |
1PlusChem | 1P01EHVR-1g |
4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester |
2096333-97-8 | 97% | 1g |
$61.00 | 2023-12-19 |
4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester 関連文献
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol esterに関する追加情報
Research Update on 4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester (CAS: 2096333-97-8)
4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester (CAS: 2096333-97-8) is a boronic acid derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique structural features, serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of protease inhibitors and other therapeutic agents. The pinacol ester moiety enhances the stability and reactivity of the boronic acid group, making it a valuable building block in organic synthesis and pharmaceutical research.
Recent studies have highlighted the role of this compound in the development of novel proteasome inhibitors, which are of great interest in the treatment of cancer and inflammatory diseases. The boronic acid functionality is known to form reversible covalent bonds with the active site threonine residues of proteasomes, leading to potent inhibition of proteolytic activity. Researchers have explored modifications to the core structure of 4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester to optimize its binding affinity and selectivity, with promising results in preclinical models.
In addition to its applications in proteasome inhibition, this compound has also been investigated as a key intermediate in the synthesis of boron-containing drugs. Boron-based therapeutics, such as bortezomib, have demonstrated significant clinical success, and the search for new boron-containing compounds with improved pharmacokinetic properties remains an active area of research. The structural flexibility of 4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester allows for the introduction of various functional groups, enabling the design of targeted therapies with enhanced efficacy and reduced side effects.
Recent advancements in synthetic methodologies have further expanded the utility of this compound. For instance, palladium-catalyzed cross-coupling reactions have been employed to incorporate the boronic acid pinacol ester into complex molecular architectures. These synthetic strategies have facilitated the rapid assembly of diverse compound libraries, accelerating the discovery of new drug candidates. Moreover, the development of green chemistry approaches has addressed some of the challenges associated with the handling and stability of boronic acid derivatives, making their use more practical in large-scale synthesis.
Despite these promising developments, challenges remain in the optimization of 4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester for clinical applications. Issues such as bioavailability, metabolic stability, and off-target effects need to be carefully addressed through systematic structure-activity relationship (SAR) studies. Recent efforts have focused on the design of prodrugs and delivery systems to improve the pharmacokinetic profile of boron-containing compounds, with some candidates showing encouraging results in early-stage clinical trials.
In conclusion, 4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester represents a valuable tool in the arsenal of medicinal chemists, with broad applications in drug discovery and development. Ongoing research continues to uncover new opportunities for this compound, particularly in the design of targeted therapies for cancer and other diseases. As synthetic methodologies and our understanding of boron chemistry advance, the potential of this and related compounds is expected to grow, paving the way for innovative therapeutic solutions.
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